![molecular formula C19H27ClN4O3 B2625951 Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351648-86-6](/img/structure/B2625951.png)
Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride
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Description
“Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C19H27ClN4O3 and a molecular weight of 394.9. It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
- Antibacterial and Antifungal Activities : Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride has been evaluated for its antibacterial and antifungal properties. Researchers have tested its efficacy against various microorganisms, providing valuable insights for potential drug development .
- Building Block for Novel Compounds : Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate serves as a versatile building block. It can be used to synthesize amides, sulphonamides, Mannich bases, Schiff’s bases, and other organic derivatives. These compounds often exhibit diverse biological activities .
- Polymerization Initiator : Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate can serve as an initiator in polymerization reactions. For example, it may be used in the synthesis of α,β-poly(2-oxazoline) lipopolymers .
- Precursor to Biologically Active Compounds : Researchers have identified it as a potential precursor for natural products like Indiacen A and Indiacen B. These compounds have biological significance and may be synthesized using tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate .
- Single Crystal X-ray Diffraction Analysis : The crystal structures of related compounds have been determined using X-ray diffraction. These studies provide valuable information about molecular conformations and intermolecular interactions .
Medicinal Chemistry and Drug Development
Organic Synthesis
Polymer Chemistry
Natural Product Synthesis
Crystallography and Structural Studies
properties
IUPAC Name |
tert-butyl 4-[2-[(3-cyanobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-19(2,3)26-18(25)23-11-9-22(10-12-23)8-7-21-17(24)16-6-4-5-15(13-16)14-20;/h4-6,13H,7-12H2,1-3H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDAOJJHDHUCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride |
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